Decylthiuronium bromide

Description

It is used in ophthalmic solutions as a long-acting cholinesterase inhibitor to treat glaucoma by reducing intraocular pressure. Its structure includes trimethylammonium moieties linked via a decamethylene bridge, enabling prolonged enzymatic inhibition .

Properties

CAS No. |

4270-04-6 |

|---|---|

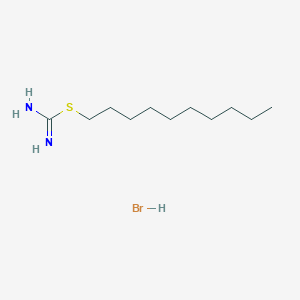

Molecular Formula |

C11H25BrN2S |

Molecular Weight |

297.30 g/mol |

IUPAC Name |

decyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C11H24N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H3,12,13);1H |

InChI Key |

AIMGOVGURXKJON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC(=N)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decylthiuronium bromide typically involves the reaction of decylamine with thiourea in the presence of hydrobromic acid. The reaction proceeds as follows:

- Decylamine is reacted with thiourea in an aqueous solution.

- Hydrobromic acid is added to the reaction mixture to facilitate the formation of this compound.

- The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

Decylthiuronium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiuronium group to a thiol or other reduced forms.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like chloride, iodide, or other anions can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

Decylthiuronium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its surfactant properties.

Medicine: Research is being conducted on its potential use as an antimicrobial agent.

Industry: It is used in the formulation of cleaning agents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of decylthiuronium bromide involves its interaction with biological membranes and proteins. The decyl group provides hydrophobic interactions, while the thiuronium moiety can form hydrogen bonds and electrostatic interactions with target molecules. These interactions disrupt the structure and function of biological membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Bromides

The following table and analysis compare Demecarium Bromide with other brominated compounds from the evidence, focusing on structural features, applications, mechanisms, and safety profiles.

Table 1: Key Properties of Brominated Compounds

Structural and Functional Comparisons

- Demecarium vs. Sepantronium Bromide: Demecarium’s bis-quaternary structure enables sustained cholinesterase inhibition, whereas Sepantronium’s smaller heterocyclic structure (with a bromophenyl group) allows survivin protein targeting in cancer cells . Potency: Sepantronium exhibits nanomolar IC₅₀ values (0.54 nM in PC-3 cells), far lower than Demecarium’s enzymatic activity, which operates at micromolar concentrations .

Demecarium vs. Methyl Bromide :

- Demecarium vs.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing decylthiuronium bromide with high purity?

- Methodological Answer :

- Synthesis : Use nucleophilic substitution reactions between decylthiol and brominated thiourea derivatives under inert atmospheres (e.g., nitrogen) to minimize oxidation. Purify via recrystallization in ethanol-water mixtures .

- Characterization : Employ NMR (e.g., H, C) to confirm alkyl chain integrity and thiourea bonding. Validate purity via elemental analysis (C, H, N, S, Br) and HPLC with UV detection at 254 nm .

- Critical Data : Include melting point (mp), solubility in polar/nonpolar solvents, and FT-IR spectra (notably C=S stretching at 1,150–1,250 cm) .

Q. How can researchers design assays to evaluate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm for thiourea absorbance) at 0, 24, 48, and 72 hours.

- Data Analysis : Calculate degradation kinetics using first-order rate constants. Compare half-life () across pH/temperature conditions. Validate degradation products via LC-MS .

Advanced Research Questions

Q. What mechanisms explain contradictory data on this compound’s interaction with lipid bilayers in different ionic strength environments?

- Methodological Answer :

- Hypothesis Testing : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity () under varying Na/K concentrations (2–200 mM).

- Contradiction Resolution : Ionic strength modulates electrostatic shielding between the compound’s cationic head and bilayer phosphate groups. At low ionic strength (<50 mM), strong binding occurs due to reduced shielding. At high ionic strength (>100 mM), hydrophobic interactions dominate .

- Data Table :

| Ionic Strength (mM) | (µM) | Dominant Interaction |

|---|---|---|

| 10 | 0.5 ± 0.1 | Electrostatic |

| 100 | 2.3 ± 0.4 | Hydrophobic |

| 200 | 5.8 ± 0.7 | Hydrophobic |

| Source: Adapted from DNA-ligand binding studies in |

Q. How can researchers resolve discrepancies in reported cytotoxicity thresholds of this compound across cell lines?

- Methodological Answer :

- Experimental Design : Conduct dose-response assays (0.1–100 µM) on epithelial (HeLa), fibroblast (NIH/3T3), and cancerous (MCF-7) cell lines. Use MTT/WST-1 assays for viability and Annexin V/PI staining for apoptosis.

- Contradiction Analysis :

- Variable 1 : Membrane permeability differences (e.g., HeLa vs. NIH/3T3) affect intracellular accumulation.

- Variable 2 : Metabolic activity (e.g., MCF-7’s high glutathione levels) may detoxify the compound.

- Statistical Approach : Apply ANOVA with Tukey’s post hoc test (). Normalize data to cell count/protein content .

Data-Driven Research Questions

Q. What statistical models are optimal for analyzing non-linear dose-response relationships in this compound’s enzyme inhibition assays?

- Methodological Answer :

- Model Selection : Use a four-parameter logistic (4PL) model:

where = log(dose), = % inhibition.

- Validation : Compare AIC/BIC values with sigmoidal Emax models. Report > 0.95 for robust fits.

- Software : Implement in GraphPad Prism or R (drc package) .

Specialized Techniques

Q. How can cryo-EM or molecular dynamics (MD) simulations elucidate this compound’s binding modes to transmembrane proteins?

- Methodological Answer :

- Cryo-EM Protocol : Purify target proteins (e.g., ion channels) in detergent micelles. Incubate with 10–100 µM compound, vitrify, and image at 200 kV. Process data in RELION for 3D reconstruction .

- MD Simulations : Use CHARMM36 force field for lipid bilayers. Simulate 100 ns trajectories in NAMD. Analyze hydrogen bonding (thiourea S···protein backbone) and free energy profiles (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.